molecular formula C2H9NO4S B3314349 Hydroxylamine, O-methyl-, methanesulfonate (1:1) CAS No. 951627-45-5

Hydroxylamine, O-methyl-, methanesulfonate (1:1)

Cat. No.: B3314349
CAS No.: 951627-45-5
M. Wt: 143.16 g/mol
InChI Key: MEWQWUXLSQFEEU-UHFFFAOYSA-N
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Description

Also known as Methoxyamine, it is a colorless volatile liquid that is soluble in polar organic solvents and in water . It is a derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group .


Synthesis Analysis

Methoxyamine can be synthesized from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .


Molecular Structure Analysis

Methoxyamine can be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .


Chemical Reactions Analysis

Methyl methanesulfonate, also known as methyl mesylate, is an alkylating agent and a carcinogen . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine .


Physical and Chemical Properties Analysis

Methyl methanesulfonate has a molar mass of 110.13 g/mol, a density of 1.3 g/mL at 25 °C, and a boiling point of 202 to 203 °C . Hydroxylamine is an inorganic compound with the chemical formula NH2OH . It is in the form of white hygroscopic crystals .

Mechanism of Action

Methyl methanesulfonate stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks .

Safety and Hazards

Methyl methanesulfonate is a suspected reproductive toxicant, and may also be a skin/sense organ toxicant . It is used in cancer treatment . Hydroxylamine is almost always provided and used as an aqueous solution .

Future Directions

Hydroxylamine is consumed almost exclusively to produce Nylon-6 . It is also used in various other chemical reactions .

Properties

IUPAC Name

methanesulfonic acid;O-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO.CH4O3S/c1-3-2;1-5(2,3)4/h2H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWQWUXLSQFEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951627-45-5
Record name Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951627-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methoxyammonium methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Reactant of Route 2
Reactant of Route 2
Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Reactant of Route 3
Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Reactant of Route 4
Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Reactant of Route 5
Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Reactant of Route 6
Hydroxylamine, O-methyl-, methanesulfonate (1:1)

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